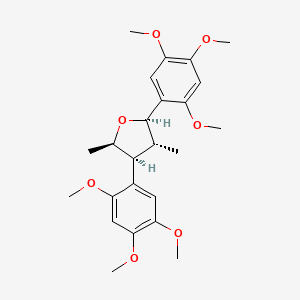
(+/-)-Magnosalicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Magnosalicin is a natural product with the molecular formula C24H32O7 . This compound is notable for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of magnosalicin typically involves a formal [3+2] cycloaddition reaction. This reaction is carried out between electron-rich aryl epoxides and alkenes under Lewis acid catalysis, resulting in the formation of tetrasubstituted tetrahydrofurans . The reaction conditions often include the use of a Lewis acid such as boron trifluoride etherate, and the reaction is conducted at room temperature to moderate temperatures.
Industrial Production Methods: While specific industrial production methods for magnosalicin are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (+/-)-Magnosalicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(+/-)-Magnosalicin has a wide range of applications in scientific research:
Chemistry: Used as a standard for stereochemical assignments in nuclear magnetic resonance (NMR) studies.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Could be used in the development of natural product-based pharmaceuticals and functional materials.
Mecanismo De Acción
The mechanism of action of magnosalicin involves its interaction with various molecular targets:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by down-regulating the expression of nuclear factor-kappa B.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
(+/-)-Magnosalicin is unique due to its specific stereochemistry and the presence of multiple methoxy groups on the aromatic rings. Similar compounds include:
Epoxides: Used in similar cycloaddition reactions.
Tetrahydrofurans: Other derivatives with different substituents.
Lignans: Natural products with similar anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
93376-03-5 |
|---|---|
Fórmula molecular |
C24H32O7 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane |
InChI |
InChI=1S/C24H32O7/c1-13-23(15-9-19(27-5)21(29-7)11-17(15)25-3)14(2)31-24(13)16-10-20(28-6)22(30-8)12-18(16)26-4/h9-14,23-24H,1-8H3/t13-,14-,23-,24-/m1/s1 |
Clave InChI |
XCWBENSTFQIQNV-PKERQCHISA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |
SMILES canónico |
CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |
Sinónimos |
magnosalicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















